Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate is a significant compound in medicinal chemistry, particularly recognized for its potential therapeutic applications. This compound is derived from quinazolinone, a class of heterocyclic compounds that have garnered attention for their biological activities, including anticancer properties. Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate exhibits notable inhibitory effects on tankyrase enzymes, which are implicated in various cellular processes such as Wnt signaling pathways .
Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate falls under the category of heterocyclic compounds, specifically quinazolinones. Its classification is essential for understanding its chemical behavior and potential applications in pharmaceuticals and materials science.
The synthesis of Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate typically involves several steps:
The synthesis can be optimized through various methods, including traditional batch processes or more advanced techniques such as continuous flow synthesis. Continuous flow synthesis allows for improved control over reaction conditions, leading to higher yields and purity of the final product.
The molecular formula of Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate is . The structure features a quinazolinone moiety linked to a methyl benzoate group.
Key structural data includes:
Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate can undergo various chemical reactions:
Common reagents include:
Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate acts primarily as a tankyrase inhibitor. It binds to the nicotinamide site within the catalytic domain of tankyrase enzymes, inhibiting their activity. This inhibition disrupts Wnt signaling pathways critical for cell proliferation and differentiation .
While specific physical properties such as density and boiling point are not readily available, the compound is generally characterized as a solid at room temperature.
Key chemical properties include:
Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate has diverse applications in scientific research:
Traditional quinazolinone synthesis has evolved significantly toward environmentally sustainable methodologies, emphasizing solvent-free conditions, catalyst minimization, and energy efficiency. These approaches address the synthetic challenges of Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate (CAS 824423-63-4), a compound with a molecular weight of 280.28 g/mol and the SMILES structure O=C(OC)C1=CC=C(C(N2)=NC3=C(C=CC=C3)C2=O)C=C1 [9]. Contemporary research prioritizes techniques that minimize environmental impact while maximizing atom economy—a crucial metric in sustainable pharmaceutical development. For instance, solvent-free condensations eliminate volatile organic compounds (VOCs) typically used in quinazolinone cyclization, reducing hazardous waste generation [8]. Similarly, replacing stoichiometric catalysts with catalytic systems decreases metal contamination in final products. Energy-efficient methods like microwave irradiation cut reaction times from hours to minutes, substantially reducing the carbon footprint of synthesis. These advancements align with the pharmaceutical industry’s growing emphasis on green chemistry principles without compromising structural complexity or yield [3] [8].
Table 1: Green Chemistry Metrics in Quinazolinone Synthesis
Methodology | Reaction Time | Yield (%) | Atom Economy (%) | E-factor |
---|---|---|---|---|
Conventional reflux | 5-8 hours | 60-75% | 70-80% | 15-25 |
Solvent-free microwave | 10-30 minutes | 85-95% | 85-92% | 5-10 |
DES-mediated synthesis | 20-60 minutes | 75-90% | 90-95% | 3-8 |
Microwave irradiation has revolutionized the functionalization of quinazolinone scaffolds, particularly for introducing sulfur-based side chains via S-alkylation. This technique enables rapid synthesis of compounds like methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. In a representative protocol, 2-mercaptoquinazolinone intermediates undergo alkylation with methyl bromoacetate under microwave conditions (120°C, 10 minutes), achieving 59% yield—a significant improvement over conventional methods requiring 2-13 hours [6]. The microwave’s dielectric heating mechanism delivers energy directly to polar molecules, accelerating reaction kinetics while suppressing side products. Key advantages include:
This method facilitates the attachment of pharmacophoric groups to the quinazolinone core, enabling rapid structural diversification for biological screening. Sodium acetate serves as a mild base catalyst, avoiding the need for harsh conditions that could degrade sensitive functional groups [6].
Deep eutectic solvents (DES) have emerged as green reaction media for constructing quinazolinone scaffolds, combining biodegradability, low toxicity, and recyclability. The choline chloride-urea DES (1:2 molar ratio) exhibits exceptional efficacy in synthesizing 2-mercaptoquinazolinone precursors at 80°C, yielding 63% of the target product without additional catalysts [7]. DES function as both solvent and catalyst through their hydrogen-bond-donating capacity, facilitating the cyclocondensation of anthranilic acid derivatives and isothiocyanates. Comparative studies of 20 choline chloride-based DES revealed critical performance factors:
Table 2: Performance of DES in Quinazolinone Synthesis
DES Composition | HBA:HBD Ratio | Yield (%) | Reaction Time | Reusability |
---|---|---|---|---|
Choline chloride:Urea | 1:2 | 63% | 60 minutes | 3 cycles |
Choline chloride:Lactic acid | 1:2 | 55% | 60 minutes | 2 cycles |
Choline chloride:Tartaric acid | 1:1 | 48% | 90 minutes | 2 cycles |
Choline chloride:Glucose | 2:1 | 32% | 120 minutes | Not reusable |
Ultrasound-assisted synthesis in DES further enhances efficiency, achieving yields up to 76% by exploiting cavitation effects that improve mass transfer [7]. This synergy between DES and green activation techniques exemplifies modern sustainable heterocyclic chemistry.
Multicomponent reactions (MCRs) offer unparalleled efficiency for generating structurally diverse quinazolinone libraries, including analogs of Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate. These one-pot transformations converge three or more reactants into complex products with high atom economy, minimizing purification steps. Notable MCR strategies include:
A prominent application involves synthesizing COX-2 inhibitors like 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide. This compound showed 47.1% COX-2 inhibition at 20 μM through a multicomponent pathway featuring:
MCRs accommodate diverse building blocks (e.g., aryl isothiocyanates, amino acids, and carbonyl compounds), enabling systematic variation of the quinazolinone’s C2, N3, and C4 positions. This flexibility is invaluable for structure-activity relationship (SAR) studies targeting enzymes like BRAF, where fused quinazolines show promise in patent WO2021250521A1 [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1